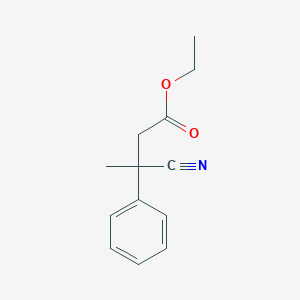

Ethyl 3-cyano-3-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyano-3-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-16-12(15)9-13(2,10-14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYGTAIDMGEZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Cyano 3 Phenylbutanoate and Its Derivatives

Classical and Established Synthetic Routes

The foundational methods for synthesizing ethyl 3-cyano-3-phenylbutanoate and related compounds rely on well-understood reaction mechanisms that have been refined over time. These routes include nucleophilic additions to carbonyl groups and nucleophilic substitutions at saturated carbon centers.

Nucleophilic Addition Reactions in Synthesis

Nucleophilic addition reactions are a cornerstone of carbonyl chemistry and provide a direct method for creating new carbon-carbon bonds, a key step in the synthesis of this compound. ucalgary.camasterorganicchemistry.com These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

While direct condensation of malononitrile (B47326) and ethyl acetoacetate (B1235776) is a common strategy for producing various cyanated compounds, specific literature detailing the direct synthesis of this compound via this route is not prominently available in the searched results. However, the principles of Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate (B8463686) with an aldehyde or ketone, are relevant. beilstein-journals.org For instance, condensation of isopropyl cyanoacetate with substituted benzoic aldehydes is a known method for producing related α,β-unsaturated cyanoesters. nih.gov This suggests that a similar approach involving a phenyl-substituted carbonyl compound could theoretically lead to the desired product or a close precursor.

The synthesis of α-cyano esters provides a template for the preparation of this compound. Generally, α-cyano esters can be synthesized through the esterification of the corresponding α-cyano carboxylic acids or by other specialized methods. google.com For example, rhodium-catalyzed reaction of ethyl cyanoformate with arylboronic acids yields α-keto esters, which are structurally related to the target molecule. nih.gov Furthermore, the synthesis of various substituted ethyl 2-cyano-3-phenylpropenoates has been achieved through the condensation of ethyl cyanoacetate with different arylidinemalononitrile derivatives, highlighting the versatility of cyanoacetate esters in constructing complex molecules. researchgate.netresearchgate.net These established methods for α-cyano ester synthesis can be adapted by selecting appropriate starting materials to yield this compound.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions offer an alternative and powerful approach to introduce the cyano group into a molecule, a critical step in forming this compound. These reactions typically involve the displacement of a leaving group by a cyanide nucleophile. wikipedia.org

The use of α-halo esters as electrophiles in nucleophilic substitution reactions is a well-established method. reddit.comresearchgate.net An α-halo ester, such as ethyl 2-bromo-3-phenylbutanoate, could theoretically react with a cyanide source, like sodium or potassium cyanide, to yield this compound. The success of this reaction would depend on the reaction conditions and the specific nature of the α-halo ester. The halogen at the alpha position provides a good leaving group for the incoming cyanide nucleophile.

Transition metal cyanides, particularly copper(I) cyanide (cuprous cyanide), are frequently used in cyanation reactions. wikipedia.org The Rosenmund-von Braun reaction, for example, traditionally uses cuprous cyanide to convert aryl halides to aryl nitriles. researchgate.nettaylorandfrancis.com While this specific reaction is for aryl systems, copper-mediated cyanation has been extended to other substrates. researchgate.netnih.gov The use of cuprous cyanide can be advantageous in cases where other cyanide sources are less effective. Palladium-catalyzed cyanations of aryl halides have also been extensively developed, typically using potassium cyanide or zinc cyanide as the cyanide source. wikipedia.org These transition-metal-catalyzed methods offer a robust toolkit for introducing the cyano group, which could be applied to a suitable precursor to synthesize this compound.

Interactive Data Table: Reactants and Products

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Isopropyl cyanoacetate | Substituted benzoic aldehydes | Isopropyl 2-cyano-3-phenyl-2-propenoates | Condensation |

| Ethyl cyanoformate | Arylboronic acids | α-Keto esters | Rhodium-catalyzed coupling |

| Ethyl cyanoacetate | Arylidinemalononitrile derivatives | Ethyl 2-cyano-3-phenylpropenoates | Condensation |

| α-Halo ester | Cyanide source (e.g., NaCN, KCN) | α-Cyano ester | Nucleophilic Substitution |

| Aryl halide | Cuprous cyanide | Aryl nitrile | Rosenmund-von Braun |

Esterification-Based Syntheses

Esterification, a fundamental organic reaction, provides a direct route to this compound. The most common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Detailed Research Findings

In the context of this compound, the synthesis would commence with its corresponding carboxylic acid, 3-cyano-3-phenylbutanoic acid. This acid is reacted with an excess of ethanol (B145695), which serves as both the reactant and the solvent, to drive the equilibrium towards the product. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is essential for this process. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity. chemguide.co.uk Subsequently, the nucleophilic oxygen of the ethanol molecule attacks the carbonyl carbon. Following a series of proton transfers and the elimination of a water molecule, the final ester product is formed. masterorganicchemistry.comchemguide.co.uk The reaction is reversible and typically requires heating under reflux to proceed at a reasonable rate. ausetute.com.au To maximize the yield, the water produced during the reaction can be removed, for instance, by using a Dean-Stark apparatus.

| Reactants | Catalyst | Conditions | Product |

| 3-cyano-3-phenylbutanoic acid, Ethanol | H₂SO₄ (catalytic amount) | Reflux | This compound |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. jetir.org These reactions are atom-economical and align with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.

Detailed Research Findings

The synthesis of derivatives of this compound can be effectively achieved through MCRs. A notable example is a one-pot, four-component reaction involving a substituted benzaldehyde (B42025), malononitrile, and ethyl acetoacetate in refluxing ethanol. jetir.org This reaction leads to the formation of substituted ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate. Another approach involves the microwave-assisted reaction of ethyl cyanoacetate, various aromatic aldehydes, and 2-naphthol. beilstein-journals.org Additionally, a four-component reaction of enaminones, benzaldehyde, hydrazine-HCl, and ethyl cyanoacetate in water has been developed to produce complex heterocyclic derivatives. longdom.org These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization or rearrangement, to rapidly build molecular complexity from simple starting materials.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Substituted Benzaldehyde, Malononitrile, Ethyl Acetoacetate | Ethanol, Reflux (1-2 hours) | Substituted ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate | jetir.org |

| Aromatic Aldehyde, Ethyl Cyanoacetate, 2-Naphthol | Microwave irradiation | Benzochromenopyrimidinones | beilstein-journals.org |

| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate | Ammonium acetate, Water | Pyrazolo[3,4-b]pyridine derivatives | longdom.org |

Catalytic Methodologies in Synthesis

The use of catalysts is central to the modern synthesis of this compound and its derivatives, offering enhanced reaction rates, yields, and selectivity under milder conditions.

Organocatalysis (e.g., Piperidine (B6355638), Chitosan)

Organocatalysis employs small organic molecules to accelerate chemical reactions, providing a metal-free and often more environmentally benign alternative to traditional metal catalysts.

Piperidine: This secondary amine is a classic and effective catalyst for the Knoevenagel condensation, a key reaction for synthesizing precursors to this compound. It catalyzes the reaction between a carbonyl compound (like a substituted benzaldehyde) and an active methylene compound (like ethyl cyanoacetate). chemrxiv.org The synthesis of various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates has been successfully achieved using piperidine as a catalyst. chemrxiv.org The reaction mechanism involves the formation of an iminium ion intermediate with the aldehyde, which increases its reactivity towards the enolate of the ethyl cyanoacetate.

Chitosan (B1678972): As a biodegradable and readily available biopolymer, chitosan has emerged as a powerful "green" organocatalyst. Its catalytic activity has been demonstrated in the Knoevenagel condensation of arylaldehydes with active methylene compounds such as ethyl acetoacetate. nih.gov Notably, chitosan performs exceptionally well in water, making the process highly environmentally friendly. nih.gov The presence of amine groups on the chitosan backbone is believed to be responsible for its catalytic activity, functioning similarly to other amine catalysts.

| Catalyst | Reaction Type | Reactants | Key Findings | Reference |

| Piperidine | Knoevenagel Condensation | Substituted Benzaldehydes, Ethyl Cyanoacetate | Efficient synthesis of ethyl 2-cyano-3-phenyl-2-propenoates. | chemrxiv.org |

| Chitosan | Knoevenagel Condensation | Arylaldehydes, Ethyl Acetoacetate | Highly efficient and eco-friendly catalysis, especially in water. | nih.gov |

Transition Metal Catalysis (e.g., Palladium)

Transition metal catalysis, particularly with palladium, is a powerful tool for forming carbon-carbon bonds, which is essential for constructing the core structure of this compound.

Palladium (Pd): Palladium-catalyzed cross-coupling reactions are instrumental in the arylation of ethyl cyanoacetate. This reaction introduces the phenyl group to the α-position of the cyanoester. The process typically involves an aryl halide (e.g., bromobenzene) and ethyl cyanoacetate in the presence of a palladium catalyst and a base. A significant advancement in this area is the use of ethyl cyanoacetate itself as a non-toxic cyanating agent in palladium-catalyzed reactions to convert aryl halides into aryl nitriles.

Acid and Base Catalysis (e.g., H₂SO₄, NaOH, K₂CO₃, DBU)

Both acid and base catalysis play significant roles in the synthesis of this compound and its precursors.

Acid Catalysis (H₂SO₄): As detailed in the esterification section (2.1.3), sulfuric acid is a common and effective catalyst for the Fischer esterification of 3-cyano-3-phenylbutanoic acid with ethanol. masterorganicchemistry.comausetute.com.aucommonorganicchemistry.com It works by protonating the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol. chemguide.co.uk

Base Catalysis (NaOH, K₂CO₃, DBU):

Potassium Carbonate (K₂CO₃): This inorganic base is effective in promoting condensation reactions. It has been used in the synthesis of various heterocyclic compounds from ethyl cyanoacetate. nih.gov For instance, K₂CO₃ can catalyze the reaction of 1,3-diketones with fumaronitrile (B1194792) to produce tricyanoindole derivatives. nih.gov It is also used in the self-condensation of ethyl cyanoacetate under certain conditions. chemprob.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered organic base that is widely used in organic synthesis. researchgate.net It has been employed as an organocatalyst for the synthesis of 2-cyano-3-phenylacrylic acid derivatives from aromatic aldehydes and ethyl cyanoacetate in water, highlighting its utility in green chemistry. researchgate.net

| Catalyst | Reaction Type | Key Application | Reference |

| H₂SO₄ | Fischer Esterification | Esterification of 3-cyano-3-phenylbutanoic acid | masterorganicchemistry.comchemguide.co.ukausetute.com.aucommonorganicchemistry.com |

| K₂CO₃ | Condensation/Cyclization | Synthesis of indole (B1671886) and chromene derivatives from cyano-activated precursors | nih.govnih.gov |

| DBU | Knoevenagel Condensation | Synthesis of 2-cyano-3-phenylacrylic acid derivatives in water | researchgate.net |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact and enhance safety.

Detailed Research Findings

The synthesis of this compound and its derivatives can be made more sustainable by incorporating green chemistry principles. Key aspects include:

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The use of chitosan as a catalyst in water for Knoevenagel condensations is a prime example of this principle in action. nih.gov

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of reactant atoms into the final product, thus minimizing waste. jetir.org

Catalysis: The use of catalysts, especially recyclable and non-toxic ones like chitosan, is a cornerstone of green chemistry. nih.gov Organocatalysts such as DBU are also preferred over toxic heavy metal catalysts. researchgate.net

Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.org

Use of Less Hazardous Reagents: The development of methods that use ethyl cyanoacetate as a cyanating agent instead of highly toxic cyanide salts is a significant step towards safer chemical processes.

By prioritizing these principles, the synthesis of valuable chemical compounds like this compound can be achieved in a more sustainable and environmentally responsible manner.

Optimization of Synthetic Conditions and Yield Enhancement

The successful synthesis of this compound hinges on the careful control of several interconnected reaction variables. Optimizing these conditions not only enhances the product yield but also simplifies purification processes by minimizing side-product formation.

Solvent Effects

The choice of solvent plays a crucial role in the synthesis of cyanoacetate derivatives, influencing reaction rates, yields, and even product selectivity. The polarity and proticity of the solvent can affect the solubility of reactants and the stability of intermediates and transition states.

In related syntheses, such as the Knoevenagel condensation for producing ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates, various solvents have been investigated. researchgate.net Ethanol is commonly used, particularly when employing base catalysts like sodium ethoxide, as it can also serve as a reactant source for the ethoxide base. researchgate.net Aqueous systems have also been explored, presenting a "greener" alternative. researchgate.net For instance, the condensation of benzaldehyde with ethyl cyanoacetate has been effectively carried out in water with a sodium ethoxide catalyst. researchgate.net In some specialized cases, particularly in enzyme-catalyzed reactions, a solvent-free approach has been successfully implemented, which can lead to very high yields and simplified work-up procedures. nih.gov The use of dimethyl sulfoxide (B87167) (DMSO) has been noted in self-condensation reactions of ethyl cyanoacetate, where its high polarity can facilitate reactions involving ionic intermediates. chemprob.org

Table 1: Impact of Different Solvents on Related Cyanoacrylate Synthesis

| Catalyst | Solvent | Substrates | Typical Yield | Reference |

|---|---|---|---|---|

| Sodium Ethoxide | Ethanol | Benzaldehyde, Ethyl Cyanoacetate | High (94-96%) | researchgate.net |

| Sodium Ethoxide | Water | Benzaldehyde, Ethyl Cyanoacetate | Good | researchgate.net |

| Porcine Pancreatic Lipase (B570770) (PPL) | Solvent-Free | Aromatic Aldehydes, Ethyl Acetoacetate | Up to 99.38% | nih.gov |

Temperature Control

Temperature is a critical parameter that directly influences the rate of reaction and the formation of byproducts. In the synthesis of this compound and related compounds, the optimal temperature is highly dependent on the specific reaction pathway and catalyst system employed.

Many base-catalyzed condensations, such as those involving ethyl cyanoacetate, can proceed smoothly at room temperature. researchgate.net For example, the reaction between ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives is effectively carried out in an ethanol/triethylamine (B128534) solution at ambient temperature. researchgate.net However, in some cases, elevated temperatures are necessary to achieve reasonable reaction rates and yields. Heating a reaction mixture to reflux, for instance, is a common strategy. The Knoevenagel condensation mediated by sodium ethoxide in ethanol is often performed at reflux temperature. researchgate.net Similarly, when water is used as a solvent, heating to 100 °C may be required. researchgate.net For enzymatic reactions, temperature control is even more critical to maintain the catalyst's activity. A study on the enzymatic synthesis of an ethyl 3-oxobutyrate derivative found an optimal temperature of 30 °C. google.comresearchgate.net

Table 2: Temperature Conditions in the Synthesis of Related Cyano-Compounds

| Reaction Type | Catalyst/Medium | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Thiazolopyridine Synthesis | Triethylamine/Ethanol | Room Temperature | Effective synthesis | researchgate.net |

| Knoevenagel Condensation | Sodium Ethoxide/Ethanol | Reflux | High yields | researchgate.net |

| Knoevenagel Condensation | Sodium Ethoxide/Water | 100 °C | Improved reaction | researchgate.net |

| Enzymatic Hydrolysis/Cyanation | Halohydrin dehalogenase | 30 °C | Optimal enzyme activity | google.com |

Catalyst Loading and Stoichiometry

The choice of catalyst and its concentration, along with the stoichiometric ratio of the reactants, are fundamental to maximizing yield and reaction efficiency. In reactions like the Knoevenagel condensation, a variety of bases have been tested as catalysts. While sodium ethoxide has been shown to be highly effective, other bases like piperidine, n-butyl amine, and triethylamine have been found to be less efficient under similar conditions. researchgate.netchemrxiv.org

The amount of catalyst used, or catalyst loading, is a key optimization point. For the sodium ethoxide-mediated condensation of aldehydes with ethyl cyanoacetate, a catalytic amount (e.g., 20 mol%) is often sufficient to achieve high yields. researchgate.net However, increasing the amount of catalyst to a stoichiometric ratio does not necessarily lead to further improvement and can complicate purification. researchgate.net The molar ratio between the nucleophilic substrate (like ethyl cyanoacetate) and the electrophile is also critical. In some enzyme-catalyzed processes, precise control over the stoichiometry, such as maintaining a 1:1 molar ratio of cyanide to the substrate, has been shown to improve enzyme activity, reduce costs, and minimize environmental pollution. google.com

Table 3: Effect of Catalyst and Stoichiometry on Yield

| Reaction | Catalyst | Catalyst Loading | Key Finding | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Sodium Ethoxide | 20 mol% | Gave maximum yields compared to other bases | researchgate.net |

| Knoevenagel Condensation | Piperidine | Not Specified | Less effective than sodium ethoxide | researchgate.netchemrxiv.org |

| Knoevenagel Condensation | Triethylamine | Not Specified | Less effective than sodium ethoxide | researchgate.net |

Purification Techniques (e.g., Column Chromatography, Recrystallization, Distillation)

The isolation and purification of the final product, this compound, from the reaction mixture is a critical step to obtain a compound of high purity. The choice of purification method depends on the physical properties of the product (e.g., solid or liquid), its stability, and the nature of the impurities.

For liquid products, distillation under reduced pressure is a common and effective method. This technique is used to separate the desired ester from non-volatile catalysts, salts, and high-boiling impurities. For instance, in the synthesis of ethyl cyanoacetate, excess alcohol is removed by distillation under reduced pressure at a controlled temperature (50–60 °C). orgsyn.org

Extraction is frequently employed during the work-up phase. After neutralization of the reaction mixture, the product can be extracted from the aqueous layer using an organic solvent like ether or benzene. orgsyn.org

If the product is a solid, recrystallization is a powerful technique for purification. This involves dissolving the crude solid product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Column chromatography is a versatile method used for purifying both solid and liquid compounds. It separates components of a mixture based on their differential adsorption onto a stationary phase (like silica (B1680970) gel or alumina) as they are moved through the column by a liquid mobile phase.

In some specific cases, purification can be achieved through the formation of a derivative. For example, pyruvic acid compounds can be purified by reacting them with a bisulfite to form a solid adduct, which is then isolated and decomposed with an acid to regenerate the purified pyruvic acid compound. googleapis.com

Finally, simple filtration is often used to remove solid impurities, such as salts (e.g., sodium chloride) formed during the reaction or neutralization steps. orgsyn.org

Reaction Chemistry and Mechanistic Studies of Ethyl 3 Cyano 3 Phenylbutanoate

Reactivity of the Cyano Group

The cyano (nitrile) group is a highly versatile functional group characterized by a carbon-nitrogen triple bond. researchgate.net Its electronic structure, with an electropositive carbon atom and an electronegative nitrogen atom, makes it a key site for various chemical modifications. researchgate.net

The carbon atom of the nitrile group is electrophilic and thus susceptible to attack by nucleophiles. This reaction is a fundamental transformation for the cyano group, often serving as a key step in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. researchgate.net While the reaction can be catalyzed by either acid or base, the initial step involves the addition of a nucleophile to the carbon atom, breaking the pi bond and forming a nitrogen-anion intermediate. This intermediate is then typically protonated.

The general mechanism for nucleophilic addition to the cyano group is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon of the C≡N triple bond.

Intermediate Formation: The pi bond is broken, and a lone pair of electrons moves to the nitrogen atom, forming an imine anion intermediate.

Protonation: The intermediate is protonated by a proton source (like water or acid) to yield the final product, which can vary depending on the nucleophile and reaction conditions.

This reactivity allows the cyano group to be a precursor for creating various functionalities, including ketones (via Grignard reagents followed by hydrolysis) or carboxylic acids (via hydrolysis). researchgate.net

The cyano group can be readily reduced to a primary amine (–CH₂NH₂). This transformation is a crucial synthetic route for introducing an amino group into a molecule. The reduction involves the addition of hydrogen atoms across the carbon-nitrogen triple bond.

Common methods for this reduction include:

Catalytic Hydrogenation: This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Chemical Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) followed by an aqueous workup are highly effective for converting nitriles to primary amines.

This reduction is a foundational method for synthesizing β-amino acids and their derivatives from cyano-substituted esters. wikipedia.org

| Reaction | Reagents | Product |

| Reduction of Cyano Group | 1. LiAlH₄2. H₂O | 4-Amino-3-phenylpentanoic acid ethyl ester |

| Catalytic Hydrogenation | H₂, Raney Nickel | 4-Amino-3-phenylpentanoic acid ethyl ester |

Reactivity of the Ester Group

The ester functional group in Ethyl 3-cyano-3-phenylbutanoate contains an electrophilic carbonyl carbon, making it a target for nucleophilic acyl substitution reactions. scribd.com These reactions proceed through a characteristic tetrahedral intermediate. scribd.com

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This is a reversible process known as Fischer esterification in the reverse direction. scribd.com The carbonyl oxygen is protonated by an acid catalyst (like H₂SO₄), which activates the carbonyl carbon for attack by a weak nucleophile like water. scribd.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Enzymatic Hydrolysis: Specific enzymes, such as lipases and esterases, can catalyze the hydrolysis of esters, often with high selectivity. researchgate.net For instance, enzymes like Pig Liver Esterase (PLE) have been shown to hydrolyze structurally similar tertiary β-hydroxy esters. researchgate.net

| Hydrolysis Type | Conditions | Products |

| Acid-Catalyzed | H₃O⁺, Heat | 3-Cyano-3-phenylbutanoic acid + Ethanol (B145695) |

| Base-Promoted | 1. NaOH, H₂O2. H₃O⁺ | 3-Cyano-3-phenylbutanoic acid + Ethanol |

| Enzymatic | Lipase (B570770), Buffer Solution | (Potentially chiral) 3-Cyano-3-phenylbutanoic acid + Ethanol |

Transesterification is a process where the alkoxy group (–OEt) of the ester is exchanged with the alkoxy group of another alcohol (R–OH). The reaction is typically catalyzed by an acid or a base. To drive the reaction to completion, the reactant alcohol is often used in large excess, or the leaving alcohol (ethanol in this case) is removed as it is formed. This process is useful for converting an ethyl ester into other alkyl esters (e.g., methyl, propyl). Studies on similar compounds have shown that transesterification can occur when a solution is heated in a different alcohol, such as methanol. researchgate.net

| Catalyst | Reactant | Products |

| Acid (e.g., H₂SO₄) | Methanol (CH₃OH) | Mthis compound + Ethanol |

| Base (e.g., NaOCH₃) | Propanol (CH₃CH₂CH₂OH) | Propyl 3-cyano-3-phenylbutanoate + Ethanol |

The ester group undergoes nucleophilic acyl substitution with a variety of strong nucleophiles. The general mechanism involves nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxide (–OEt) leaving group to regenerate the carbonyl double bond. scribd.com

Examples of this reactivity include:

Ammonolysis: Reaction with ammonia (B1221849) (NH₃) to form the corresponding primary amide, 3-cyano-3-phenylbutanamide.

Reaction with Amines: Primary or secondary amines can be used to synthesize N-substituted or N,N-disubstituted amides, respectively.

Reaction with Grignard Reagents: Treatment with excess Grignard reagent (R-MgBr) typically leads to the formation of a tertiary alcohol, as the initially formed ketone is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent.

| Nucleophile | Intermediate Product | Final Product |

| Ammonia (NH₃) | N/A | 3-Cyano-3-phenylbutanamide |

| Methylamine (CH₃NH₂) | N/A | N-Methyl-3-cyano-3-phenylbutanamide |

| Excess Phenylmagnesium bromide (PhMgBr) | 4-Cyano-4-phenyl-2-pentanone | 4-Cyano-2,4-diphenyl-2-pentanol |

Oxidation Reactions

The oxidation of tertiary nitriles, such as this compound, can proceed through various pathways, with oxidative decyanation being a notable transformation. This reaction involves the removal of the cyano group and the formation of a ketone. While specific studies on the direct oxidation of this compound are not extensively documented, the principles of oxidative decyanation of substituted phenyl acetonitriles provide a strong indication of its likely reactivity. nih.govresearchgate.net

The presence of the quaternary carbon atom, substituted with a phenyl group, makes the cyano group susceptible to cleavage under oxidative conditions. The reaction typically requires a suitable oxidizing agent and can be influenced by the reaction conditions. For instance, the use of molecular oxygen in an aqueous medium has been reported for the oxidative decyanation of other phenyl acetonitriles. nih.gov

A plausible pathway for the oxidation of this compound would involve the formation of a transient intermediate, which then eliminates the cyanide ion to yield a ketone. The stability of the potential carbocation intermediate, influenced by the adjacent phenyl group, plays a role in the feasibility of this transformation.

Michael Addition Reactions Involving Cyanoacetates

This compound, as a substituted cyanoacetate (B8463686), can act as a Michael donor in conjugate addition reactions. The active methylene (B1212753) group, rendered acidic by the adjacent cyano and ester functionalities, can be deprotonated by a base to form a stabilized carbanion. libretexts.orgmasterorganicchemistry.com This carbanion can then attack a Michael acceptor, such as an α,β-unsaturated carbonyl compound, to form a new carbon-carbon bond.

The general mechanism for the Michael addition involving a cyanoacetate like this compound proceeds in three main steps:

Deprotonation: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate.

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated acceptor.

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used) to give the final product. masterorganicchemistry.com

The reactivity of cyanoacetates in Michael additions is well-established, and they are considered effective Michael donors. libretexts.org The presence of the α-phenyl group in this compound is expected to influence the stereochemical outcome of the reaction due to steric hindrance, potentially leading to diastereoselective product formation. nih.gov

| Michael Donor | Michael Acceptor | Product |

| Ethyl Cyanoacetate | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| Ethyl Cyanoacetate | α,β-Unsaturated Ester | Substituted Glutarate |

| Ethyl Cyanoacetate | Acrylonitrile | Substituted Dinitrile |

Detailed Reaction Mechanisms of Transformations

The mechanism of the Michael addition can be either a concerted or a stepwise process, and the actual pathway is often dependent on the specific reactants and reaction conditions. A concerted mechanism involves a single transition state where bond formation and bond breaking occur simultaneously. In contrast, a stepwise mechanism proceeds through one or more intermediates. nih.gov

For the Michael addition of cyanoacetates, the transition state of the carbon-carbon bond-forming step is of key interest. In some cases, particularly with certain catalysts or specific substrates, a highly organized, cyclic transition state may be involved. Theoretical studies on related systems have explored the geometries and energies of these transition states. acs.org

The stereochemical outcome of the reaction is determined at the transition state. For chiral substrates or in the presence of chiral catalysts, the different energies of the diastereomeric transition states lead to the preferential formation of one stereoisomer. The "endo" and "exo" approaches of the nucleophile to the acceptor are often considered to explain the observed stereoselectivity. nih.gov

The characterization of such intermediates can be challenging due to their transient nature. However, spectroscopic techniques can sometimes be employed to observe them. For instance, in some base-catalyzed reactions, the formation of the enolate can be monitored by observing changes in the NMR or IR spectra of the reaction mixture. mdpi.com

Another common intermediate in the Michael addition is the enolate formed after the initial C-C bond formation but before the final protonation step. The lifetime and reactivity of this intermediate can influence the final product distribution, especially in cases where subsequent reactions, such as cyclizations, can occur.

The reactivity of this compound is significantly influenced by the interplay of its three key functional groups: the ethyl ester, the cyano group, and the phenyl group.

Ethyl Ester and Cyano Group: These two electron-withdrawing groups work in concert to increase the acidity of the α-hydrogen, facilitating the formation of the nucleophilic carbanion (enolate) necessary for Michael additions. This dual activation makes cyanoacetates effective Michael donors. libretexts.org

Phenyl Group: The α-phenyl group has several important effects.

Steric Hindrance: It introduces significant steric bulk around the reactive center. This can influence the regioselectivity of deprotonation and the stereoselectivity of the subsequent addition to an electrophile. nih.gov The bulky phenyl group can direct the approach of the electrophile to the less hindered face of the enolate, leading to a specific stereoisomer.

Electronic Effects: The phenyl group can further stabilize the adjacent carbanion through resonance, although its effect is generally less pronounced than that of the carbonyl and cyano groups.

Influence on Oxidation: In oxidation reactions, the phenyl group can influence the stability of potential intermediates, such as carbocations, which can be a factor in oxidative decyanation pathways. nih.govresearchgate.net

Ethyl Group of the Ester: The ethyl group of the ester has a minor electronic effect but can influence the solubility of the compound in different solvents. In some high-temperature reactions, it could potentially undergo elimination, although this is not a primary reaction pathway under typical Michael addition conditions.

The combination of these functional groups makes this compound a versatile substrate for forming complex molecules with a high degree of stereochemical control, particularly in the context of carbon-carbon bond-forming reactions.

Stereochemical Control and Asymmetric Synthesis

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on producing a specific enantiomer of a chiral compound. This is achieved by using chiral catalysts or reagents that create a diastereomeric interaction with the substrate during the reaction, favoring the formation of one enantiomer over the other.

Biocatalysis leverages the inherent stereoselectivity of enzymes to perform chemical transformations. Enzymes, being chiral molecules themselves, can differentiate between enantiomers or between prochiral faces of a substrate, leading to products with high enantiomeric purity. These reactions are often performed under mild conditions and are considered green alternatives to traditional chemical methods.

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of halohydrins to form epoxides. google.com Crucially, they also catalyze the reverse reaction: the nucleophilic ring-opening of epoxides. google.com This latter activity is highly valuable for asymmetric synthesis, as the enzyme can stereoselectively open a prochiral epoxide ring with various nucleophiles, including cyanide ions (CN⁻). bohrium.com

While direct enzymatic cyanidation of an epoxide precursor to ethyl 3-cyano-3-phenylbutanoate is not extensively documented, the principle has been successfully applied to the synthesis of structurally related chiral building blocks. For instance, HHDHs are used industrially to produce ethyl (R)-4-cyano-3-hydroxybutyrate, a key precursor for a cholesterol-lowering drug. bohrium.com In this process, the enzyme catalyzes the reaction between a glycidic ester and a cyanide source. A novel HHDH from Parvibaculum lavamentivorans (HHDH-PL) has been identified for its high activity in converting ethyl (S)-4-chloro-3-hydroxybutanoate to ethyl (R)-4-cyano-3-hydroxybutyrate, demonstrating the enzyme's potential in creating chiral cyano-substituted esters. rsc.orgresearchgate.net

Table 1: Halohydrin Dehalogenase (HHDH) in the Synthesis of a Related Chiral Cyano Ester

| Enzyme | Substrate | Product | Conversion/Yield | Reference |

| HHDH-PL (Parvibaculum lavamentivorans) | Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutyrate | 95% conversion, 85% yield | rsc.org |

This biocatalytic strategy highlights a potential pathway for the asymmetric synthesis of this compound, should a suitable epoxide precursor be available.

Lipases are hydrolase enzymes that are widely used in organic synthesis for the kinetic resolution of racemic mixtures. nih.gov In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For esters like this compound, this is typically achieved through enantioselective hydrolysis (in an aqueous medium) or transesterification (in an organic solvent).

The application of this strategy has been demonstrated in the synthesis of key chiral intermediates for pharmaceuticals like Pregabalin. In one study, a mutant lipase (B570770) from Talaromyces thermophilus was used for the highly efficient kinetic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) via hydrolysis. nih.gov The enzyme selectively hydrolyzed the (S)-enantiomer of the ester, yielding the corresponding carboxylic acid (S-CCMA) with high enantiomeric excess, while the unreacted (R)-ester could be recovered. The immobilized form of this lipase showed excellent reusability and effectiveness even at high substrate concentrations. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of a Cyano-Substituted Diester

| Enzyme | Substrate | Reaction | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| Immobilized Talaromyces thermophilus lipase (mutant) | Racemic CNDE | Hydrolysis | (S)-CCMA | 49.7% | 95% (product) | nih.gov |

This method represents a robust and scalable approach for obtaining enantiomerically pure forms of cyano-substituted esters like this compound.

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols, using a cofactor such as NADPH. nih.gov This approach is not used to create the final this compound directly but is critical for synthesizing its chiral precursors.

A common strategy involves the asymmetric reduction of a β-keto ester. For example, the synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate was achieved by reducing the precursor ethyl 4-cyano-3-oxobutanoate with whole cells containing specific ketoreductases. psu.edu A strain of Bacillus pumilus produced the (R)-enantiomer with high yield and excellent enantiomeric purity, while a Klebsiella pneumoniae strain yielded the (S)-enantiomer. psu.edu The resulting chiral β-hydroxy cyanoester can then be chemically converted to the target molecule. Structure-guided evolution of KREDs is also being used to improve their activity and selectivity towards bulky substrates like α-amino β-keto esters. rsc.org

Table 3: Ketoreductase (KRED) in the Asymmetric Synthesis of a Chiral Cyano Ester Precursor

| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Bacillus pumilus Phe-C3 | Ethyl 4-cyano-3-oxobutanoate | (R)-Ethyl 4-cyano-3-hydroxybutanoate | 89.8% | 98.5% | psu.edu |

| Klebsiella pneumoniae Phe-E4 | Ethyl 4-cyano-3-oxobutanoate | (S)-Ethyl 4-cyano-3-hydroxybutanoate | 83.1% | 95.4% | psu.edu |

This biotransformation is a powerful method for establishing the stereocenter in a precursor molecule, which is then carried through to the final product.

The development of small-molecule chiral catalysts provides a powerful alternative to biocatalysis for enantioselective synthesis. These catalysts create a chiral environment that directs a chemical reaction to favor one stereochemical outcome. Recent advances have focused on organocatalysis and chiral Lewis acid catalysis.

A notable development is the use of chiral halonium salts as halogen-bonding catalysts. nih.gov These catalysts have been successfully applied to the asymmetric Mannich reaction between ketimines and cyanoesters to generate β-amino cyanoesters with adjacent tetrasubstituted carbon stereocenters. In a reported study, a binaphthyl-based chiral iodonium (B1229267) salt catalyzed the reaction to afford the desired products in excellent yields and with good enantioselectivity. This demonstrates the potential of chiral halogen-bonding catalysis to construct complex chiral centers found in molecules like this compound. nih.gov

Table 4: Chiral Halonium Salt Catalysis in Asymmetric Mannich Reaction

| Catalyst | Substrates | Reaction | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Bromonium Salt | Ketimine + Cyanoester | Mannich Reaction | 83% | 77% | nih.gov |

Asymmetric hydrogenation is one of the most reliable and efficient methods for creating chiral centers. This technique involves the addition of hydrogen across a double bond of a prochiral substrate, such as an alkene or imine, using a chiral transition metal catalyst.

The logical precursor for the synthesis of this compound via this method is ethyl 2-cyano-3-phenyl-2-butenoate . nih.govsigmaaldrich.com In this strategy, the prochiral carbon-carbon double bond of the acrylate (B77674) ester is hydrogenated. The catalyst, typically a complex of rhodium or ruthenium with a chiral phosphine (B1218219) ligand, coordinates to the double bond and delivers the two hydrogen atoms to a specific face of the molecule, thereby generating one enantiomer in excess. This method is widely used in industry for the synthesis of chiral carboxylic acid derivatives and amino acids. While a specific protocol for ethyl 2-cyano-3-phenyl-2-butenoate is not detailed in the provided literature, the general applicability of this robust technology makes it a primary strategy for consideration.

Table 5: Conceptual Framework for Asymmetric Hydrogenation

| Component | Function / Example |

| Substrate | Ethyl 2-cyano-3-phenyl-2-butenoate |

| Catalyst Metal | Rhodium (Rh), Ruthenium (Ru) |

| Chiral Ligand | Chiral bisphosphines (e.g., BINAP, DuPhos) |

| Hydrogen Source | H₂ gas |

| Solvent | Methanol, Ethanol (B145695), Dichloromethane (B109758) |

Biocatalysis and Enzyme-Catalyzed Reactions

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the context of this compound, this involves controlling the relative configuration of the two chiral centers. Research in related structures, such as the synthesis of pyran derivatives from β-oxonitriles, demonstrates that the stereochemical outcome can be highly dependent on the reaction conditions. For instance, the acid-catalyzed cyclization of a 1,10-seco-triterpenoid containing a 2-cyano-3,10-diketone fragment proceeds stereoselectively to yield a 2S-cyanopyran-3-one derivative. mdpi.com This stereoselectivity is attributed to the acid-catalyzed enolization and subsequent intramolecular reaction pathway. mdpi.com

Similarly, base-catalyzed intramolecular cyclization of the same precursor leads to a different, specific diastereomeric product, an A-pentacyclic alkene β-ketonitrile. mdpi.com The choice of base, such as potassium t-butoxide (t-BuOK), and solvent can direct the reaction towards a desired diastereomer. mdpi.com These examples highlight the principle that by carefully selecting catalysts (acidic or basic) and reaction conditions, it is possible to favor the formation of one diastereomer over others.

Control of Specific Stereocenters (e.g., β-stereocenter)

The control of specific stereocenters, such as the β-stereocenter in this compound, is a cornerstone of asymmetric synthesis. This level of control is often achieved through the use of chiral auxiliaries, catalysts, or enzymes. For example, in the synthesis of related chiral dihydroxy intermediates for statin drugs, enzymatic resolutions are employed to selectively produce the desired (3R,5S)-enantiomer. nih.gov

Lipase-catalyzed enantioselective transesterification is another powerful technique used to resolve racemic mixtures of cyanohydrins, which are structurally related to the β-stereocenter of the target molecule. nih.gov By using a specific lipase, one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. nih.gov The choice of lipase and reaction conditions, such as the acyl donor and solvent, are critical for achieving high enantioselectivity.

Furthermore, the synthesis of pyrrolinones from aminoquinones has been shown to proceed via a key step that establishes a specific stereocenter. researchgate.net While not directly involving this compound, these methodologies for controlling specific stereocenters are broadly applicable in organic synthesis and provide a framework for developing enantioselective routes to the target compound.

Optical Purity and Enantiomeric Excess (ee) Determination Methodologies

Once a chiral compound has been synthesized, it is crucial to determine its optical purity, which is a measure of the excess of one enantiomer over the other. masterorganicchemistry.comyoutube.com The most common and accurate methods for this determination involve chiral chromatography and spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC) is considered a gold standard for separating and quantifying enantiomers. nih.govunife.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are commercially available, including those based on cyclodextrins, polysaccharides (like cellulose (B213188) and amylose), and proteins. nih.govunife.itjiangnan.edu.cn For instance, a phenylcarbamated β-cyclodextrin modified silica (B1680970) CSP has been used for the separation of various enantiomers. nih.gov The choice of the mobile phase is also critical and can influence the separation mechanism, with inclusion complexation being more likely in aqueous systems. nih.gov A reliable chiral HPLC method was developed to determine the enantiomeric excess of a chiral dihydroxy intermediate for statin drugs, demonstrating the accuracy of this technique. nih.gov

Chiral Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds. libretexts.org Similar to HPLC, it employs a chiral stationary phase to resolve enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents can also be used to determine enantiomeric excess. The chiral reagent forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum that can be integrated to determine their ratio.

Optical Rotation , measured using a polarimeter, was historically a primary method for assessing enantiomeric purity. masterorganicchemistry.comyoutube.comlibretexts.org Optical purity is calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer. youtube.comlibretexts.org However, this method is now considered less reliable due to several factors: the specific rotation of the pure enantiomer may not be known, small amounts of optically active impurities can lead to significant errors, and the relationship between optical rotation and enantiomeric excess is not always linear. masterorganicchemistry.com It is important to note that optical purity is not always equivalent to enantiomeric purity, especially under non-ideal conditions where enantiomers may self-associate. thieme-connect.de

Self-Disproportionation of Enantiomers (SDE) on achiral stationary phases is a more recent and interesting phenomenon that can be utilized for enantiomeric enrichment. ucj.org.ua In some cases, chromatography of a non-racemic mixture of enantiomers on an achiral support can lead to the separation of fractions with higher enantiomeric purity. ucj.org.ua

The following table summarizes the key methodologies for determining optical purity and enantiomeric excess:

| Methodology | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy, widely applicable, gold standard. nih.govunife.it | Requires specialized and sometimes expensive columns. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes leading to distinct NMR signals. | Provides direct spectroscopic evidence of enantiomeric ratio. | Requires a suitable chiral shift reagent, potential for signal overlap. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Simple and rapid measurement. | Can be inaccurate due to impurities and non-linear effects. masterorganicchemistry.com |

| Self-Disproportionation of Enantiomers (SDE) | Enrichment of enantiomers on an achiral chromatographic phase. | Utilizes readily available achiral stationary phases. | Not universally applicable, mechanism can be complex. ucj.org.ua |

Advanced Applications in Organic Synthesis

Utilization as a Building Block for Complex Organic Molecules

The utility of cyanoacetate (B8463686) esters, including Ethyl 3-cyano-3-phenylbutanoate, as foundational building blocks is well-established in organic synthesis. cognitivemarketresearch.com These compounds possess active methylene (B1212753) or methine groups that are readily alkylated or used in condensation reactions, allowing for the systematic construction of more complex carbon skeletons. cognitivemarketresearch.comchemprob.org The presence of both the cyano and ester functionalities offers a platform for sequential or one-pot reactions to build molecular complexity. cognitivemarketresearch.com

Research on the parent compound, ethyl cyanoacetate, has demonstrated its ability to undergo self-condensation reactions involving multiple molecules to create elaborate structures. chemprob.org Furthermore, reactions with haloalkanes like 1,2-dichloroethane (B1671644) can lead to the formation of cyclic structures, including cyclopropane (B1198618) and cyclohexane (B81311) derivatives, showcasing the versatility of the cyanoacetate core in generating diverse molecular frameworks. chemprob.org This reactivity profile highlights how this compound can serve as a starting point for synthesizing intricate and polyfunctional organic molecules.

Role as a Precursor to Pharmaceutical Intermediates and Therapeutic Agents

The cyanoacetate framework is a crucial component in the synthesis of numerous pharmaceutical agents. A prominent example is the structurally related chiral compound, Ethyl (R)-4-cyano-3-hydroxybutanoate, which is a key synthon for the synthesis of the cholesterol-lowering drug atorvastatin, marketed as Lipitor. nih.govresearchgate.net This intermediate is also used to produce L-carnitine and (R)-4-amino-3-hydroxybutanoic acid. nih.govresearchgate.net

Specific research has shown that derivatives of phenyl-substituted cyano-esters are valuable precursors. For instance, (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate is used to synthesize novel 1,7-dihydropyrazolo[3′,4′:4,5]pyrimido[1,6-a]pyrimidine derivatives, which have demonstrated potent anti-inflammatory activity in preclinical models. researchgate.net The parent structure, ethyl cyanoacetate, serves as a versatile starting material for a range of drugs, including barbiturates and anti-cancer agents, underscoring the importance of this chemical class in pharmaceutical production. cognitivemarketresearch.com

Table 1: Examples of Pharmaceutical Intermediates from Cyanoacetate Derivatives

| Precursor | Therapeutic Agent/Intermediate | Therapeutic Area | Reference |

| Ethyl (R)-4-cyano-3-hydroxybutanoate | Atorvastatin (Lipitor) | Cholesterol-lowering | nih.gov, researchgate.net |

| (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate | Dihydropyrazolo[3′,4′:4,5]pyrimido[1,6-a]pyrimidines | Anti-inflammatory | researchgate.net |

| Ethyl cyanoacetate | Barbiturates, Anticancer agents | Various | cognitivemarketresearch.com |

Synthesis of Diverse Heterocyclic Compounds

This compound and its analogues are exceptionally useful for constructing a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The dual functionality of the cyano and ester groups allows for cyclization reactions with various binucleophilic reagents.

A related intermediate, ethyl 3-oxo-4-phenylbutanoate, is used to build heterocyclic systems such as pyrimidinones (B12756618) and carbazoles. Alkyl heteroaromatic carbonitriles, derived from similar starting materials, have been extensively used as precursors to polyfunctionally substituted isoquinolines and pyrido[3,4-c]pyridines. clockss.org The reactivity of the cyanoacetyl group is also harnessed in the synthesis of various heterocycles from cyanoacetohydrazide. researchgate.net Furthermore, the reaction of (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate leads to complex fused heterocyclic systems like pyrimidoquinazolines and dihydropyrazolopyrimidopyrimidines, demonstrating the power of this building block in creating structural diversity. researchgate.net

Intermediate in Fine Chemical and Agrochemical Production

The utility of the cyanoacetate scaffold extends beyond pharmaceuticals into the broader chemical industry. Ethyl cyanoacetate is a known intermediate in the production of various dyes and pigments, such as malachite green. cognitivemarketresearch.com In the agrochemical sector, it is a building block for herbicides, including sulfonylurea-based compounds, and insecticides like flufenitrile. cognitivemarketresearch.come3s-conferences.org The versatility and reactivity of these compounds make them valuable intermediates for creating a range of specialized chemicals. cognitivemarketresearch.comevitachem.com

Strategic Applications in Medicinal Chemistry Research

In medicinal chemistry, this compound and its derivatives serve as valuable scaffolds for developing new therapeutic agents. By modifying the core structure, researchers can synthesize a library of analogues to study structure-activity relationships (SAR) and optimize compounds for desired biological effects.

Specific research findings highlight this potential:

Antiprion Activity : Pyrazolone derivatives synthesized from the related ethyl 3-oxo-4-phenylbutanoate have shown significant inhibitory effects on prion replication in vitro, suggesting potential for treating prion diseases.

Anti-inflammatory and Gastroprotective Effects : Certain pyrimidine (B1678525) derivatives synthesized from a phenyl-substituted cyano-ester not only exhibit strong anti-inflammatory properties but also show a significant gastroprotective effect in preclinical models. researchgate.net

Antiviral Activity : The related compound Ethyl 3-cyano-3-phenylpyruvate has been shown in vitro to possess antiviral properties, including the ability to inhibit the influenza virus. biosynth.com

These examples underscore the strategic importance of this chemical scaffold in discovering and developing new drugs for a range of diseases.

Table 2: Bioactive Compounds Derived from Related Phenyl-Cyano-Ester Scaffolds

| Compound Class | Biological Activity | Potential Application | Reference |

| Pyrazolone derivatives | Antiprion | Prion diseases | |

| Dihydropyrazolo-pyrimido-pyrimidine derivatives | Anti-inflammatory, Gastroprotective | Inflammatory disorders | researchgate.net |

| Ethyl 3-cyano-3-phenylpyruvate | Antiviral | Influenza | biosynth.com |

Contribution to the Diversification of Chemical Libraries

The creation of diverse chemical libraries is fundamental to modern drug discovery, enabling high-throughput screening for new lead compounds. The chemical versatility of this compound makes it an excellent starting point for diversity-oriented synthesis. Its ability to participate in numerous reactions—including alkylations, condensations, and cyclizations—allows for the rapid generation of a wide range of distinct molecular architectures. cognitivemarketresearch.comresearchgate.net

By leveraging the reactivity of the cyanoacetate core, chemists can produce libraries based on various heterocyclic scaffolds such as pyrimidines, isoquinolines, and pyrazolones. researchgate.netclockss.org This contributes significantly to the diversification of compound collections, increasing the probability of identifying molecules with novel biological activities.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. bhu.ac.inarxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information about its properties.

A foundational step in any computational study is geometry optimization. This process determines the lowest-energy three-dimensional arrangement of atoms in the molecule, corresponding to its most stable conformation. For Ethyl 3-cyano-3-phenylbutanoate, this would be achieved using a method like DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). bhu.ac.innih.gov The optimization algorithm adjusts the positions of the atoms until a minimum on the potential energy surface is located.

The output of this calculation provides key structural parameters. While experimentally derived crystal structures offer definitive solid-state information, theoretical calculations provide gas-phase data that is crucial for understanding the intrinsic properties of a single molecule.

Table 1: Illustrative Data from Geometry Optimization of this compound

| Parameter | Description | Expected Information |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Would provide precise lengths for C-C, C-H, C-O, C≡N, and C-phenyl bonds. |

| Bond Angles (°) | The angle formed between three connected atoms. | Would define the molecule's geometry, such as the tetrahedral arrangement around the quaternary carbon. |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define molecular conformation. | Would describe the rotation around single bonds, such as the orientation of the phenyl and ethyl ester groups. |

Following optimization, an electronic structure analysis reveals how electrons are distributed within the molecule. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to calculate the partial atomic charges on each atom. This information is critical for identifying electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, with regions of negative potential (red) indicating likely sites for electrophilic attack and regions of positive potential (blue) indicating sites for nucleophilic attack. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap, are key indicators of a molecule's reactivity and stability. nih.gov A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net These values are readily calculated using DFT. materialsciencejournal.org

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Property | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability; a higher energy indicates a better nucleophile. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability; a lower energy indicates a better electrophile. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; correlates with chemical reactivity and kinetic stability. |

For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO might be associated with the electron-withdrawing cyano (C≡N) and ester (C=O) groups. Analyzing the spatial distribution of these orbitals would pinpoint the specific atoms involved in potential reactions.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping the entire energy landscape of a chemical reaction, providing insights that are often inaccessible through experimental means alone. nih.gov These studies can validate proposed mechanisms or reveal entirely new, lower-energy pathways. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating and characterizing the TS is a primary goal of mechanistic studies. nih.gov

Computational algorithms can search for these saddle points. Once a potential TS structure is found, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., the making and breaking of bonds). The energy of this transition state relative to the reactants gives the activation energy barrier for the reaction.

By connecting the optimized structures of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate.

For a reaction involving this compound, such as its synthesis via Michael addition, the energy profile would reveal:

Activation Energies (ΔG‡): The energy barriers for each step, which determine the rate of the reaction. The step with the highest barrier is the rate-determining step.

Intermediate Stability: The energies of any intermediates formed during the reaction, indicating their potential lifetime and observability.

This data allows for the modeling of reaction kinetics and helps explain experimental observations, such as product distributions and the effect of catalysts.

Structure-Reactivity Relationships Derived from Theoretical Models

One of the most powerful applications of computational chemistry is the ability to establish clear structure-reactivity relationships (SAR). mdpi.com By systematically modifying the structure of a molecule in silico and calculating the resulting changes in its properties, researchers can develop predictive models for chemical behavior.

For this compound, a theoretical SAR study could involve introducing various electron-donating or electron-withdrawing substituents at different positions on the phenyl ring. For each substituted analog, quantum chemical calculations would be performed to determine key descriptors.

| Global Reactivity Descriptors | Chemical Hardness, Electrophilicity Index | Quantifying the stability and electrophilic nature of the substituted analogs. researchgate.net |

By correlating these calculated descriptors with predicted reactivity, a theoretical model can be built. This model could, for example, predict which substituents would make the quaternary carbon more susceptible to nucleophilic attack or which would enhance the acidity of the alpha-protons, guiding future synthetic efforts without the need for extensive laboratory work.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative monitoring of reactions and the preliminary assessment of the purity of ethyl 3-cyano-3-phenylbutanoate. nih.gov This technique relies on the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase. nih.gov

Visualization of the compound on the TLC plate is straightforward due to the presence of the phenyl group, which is a UV-active chromophore. The spot corresponding to the compound can be observed under a UV lamp, typically at a wavelength of 254 nm.

Table 1: Typical TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica (B1680970) Gel 60 F254 Plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Sample Preparation | A small amount of the compound is dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate. |

| Application | The dissolved sample is spotted onto the baseline of the TLC plate using a capillary tube. |

| Development | The plate is placed in a sealed chamber containing the mobile phase, which ascends the plate via capillary action. |

| Visualization | The dried plate is viewed under a UV lamp (254 nm), where the compound appears as a dark spot. |

Chiral Stationary Phase Chromatography (e.g., SFC) for Enantiomeric Purity

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is critical. Chiral stationary phase chromatography is the definitive method for this analysis. hplc.eu

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, offering advantages over traditional High-Performance Liquid Chromatography (HPLC), such as faster analysis times and reduced consumption of organic solvents. ymc.co.jp SFC utilizes supercritical carbon dioxide as the main component of the mobile phase, often with a small percentage of an organic modifier like an alcohol (e.g., ethanol (B145695) or isopropanol). hplc.eu

The separation of enantiomers is achieved using a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and coated onto a silica support, are widely effective for a broad range of chiral compounds. researchgate.netnih.gov The differential interaction between each enantiomer and the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification. researchgate.net

Table 2: Example SFC Method for Enantiomeric Purity of this compound

| Parameter | Description |

| Technique | Supercritical Fluid Chromatography (SFC) |

| Column | Chiral Stationary Phase (CSP) Column (e.g., Amylose or Cellulose-based, such as CHIRALPAK® series) |

| Mobile Phase | Supercritical CO₂ / Ethanol (e.g., 80:20 v/v) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 15 MPa |

| Temperature | 30-40 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample of this compound. The experimentally determined values are compared against the theoretical values calculated from its molecular formula, C₁₃H₁₅NO₂. This comparison serves as a crucial check of the compound's elemental composition and purity.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Theoretical % | Typical Experimental Result |

| Carbon | C | 12.011 | 13 | 156.143 | 72.53% | 72.53 ± 0.4% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.06% | 7.06 ± 0.4% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.51% | 6.51 ± 0.4% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.90% | (Determined by difference) |

| Total | 217.268 | 100.00% |

Advanced Purity Validation and Quantitative Analysis Techniques

For a definitive assessment of purity, especially for use as a reference standard, advanced analytical techniques are required. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. nih.gov

In a qNMR experiment, a precisely weighed amount of the analyte is mixed with a precisely weighed amount of an internal standard (IS) of known, high purity (e.g., maleic anhydride (B1165640) or dimethyl sulfone). The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard.

A recently developed approach combines the high-resolution separation power of SFC with the quantitative accuracy of NMR. The SFC-ISC-qNMR (Supercritical Fluid Chromatography with Internal Standard-Correction and quantitative Nuclear Magnetic Resonance) method can be employed for highly accurate purity assessments. nih.gov In this technique, SFC is first used to isolate the main component from any impurities. The high-purity fraction is collected and then subjected to qNMR analysis, providing a traceable and highly reliable purity value. nih.gov This method is particularly valuable for characterizing new compounds or for the certification of reference materials.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future synthesis of ethyl 3-cyano-3-phenylbutanoate will likely move away from classical methods towards more sustainable and green alternatives. A promising avenue is the exploration of biocatalysis. Enzymes such as nitrilases and lipases have demonstrated remarkable efficiency and selectivity in industrial applications, often under mild, aqueous conditions which reduces energy consumption and the formation of by-products. nih.govresearchgate.net For instance, the biocatalytic synthesis of chiral intermediates like ethyl (R)-4-cyano-3-hydroxybutyrate highlights the potential of enzymes to handle cyano-containing substrates with high precision. nih.govrsc.orggoogle.com Future work could focus on discovering or engineering enzymes capable of catalyzing the conjugate addition of a methyl group to a precursor like ethyl 2-cyano-3-phenyl-2-propenoate, or the asymmetric hydrocyanation of a corresponding butenoate, thereby establishing the core structure in an environmentally benign manner.

Another key area is the use of heterogeneous catalysts, such as reconstructed hydrotalcite, which can facilitate C-C bond formation in the presence of water, simplifying purification and enabling catalyst recycling. organic-chemistry.org The development of solid-supported catalysts for the synthesis of this compound could significantly enhance the sustainability of its production.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Achieving high efficiency and selectivity is paramount in chemical synthesis. For this compound, the key challenge is the construction of the C3 quaternary center. Future research will likely investigate novel catalytic systems to control this step. This includes the use of advanced organocatalysts or transition-metal complexes. For example, phosphane-catalyzed Knoevenagel condensations have been shown to be highly efficient for creating α-cyanoacrylates, which are precursors to the target molecule. organic-chemistry.org Research into catalysts that can promote the subsequent conjugate addition step in a highly selective manner is a logical progression.

Furthermore, Lewis acids like indium(III) triflate (In(OTf)₃) have been used to catalyze the addition of β-keto esters to alkynes, suggesting their potential utility in constructing the carbon skeleton of this compound under specific conditions. orgsyn.org The exploration of bimetallic catalytic systems, which have proven effective in the asymmetric synthesis of cyanohydrin carbonates, could also open new pathways to this and related molecules, offering unique reactivity and selectivity profiles. nih.gov The introduction of cyano-substituted phthalocyanine (B1677752) complexes as catalysts in other reactions demonstrates the broad potential for developing specialized catalysts for reactions involving cyano groups. mdpi.com

Investigation of Undiscovered Reactivity Patterns and Transformations

The unique combination of functional groups in this compound—an ester, a nitrile, and a sterically hindered quaternary carbon—suggests a rich and largely unexplored reactive landscape. Future research should aim to uncover novel transformations of this molecule. The nitrile group can serve as a linchpin for chemical elaboration, potentially being converted into amines, amides, carboxylic acids, or tetrazoles, each opening doors to different families of compounds. The ester functionality allows for hydrolysis, amidation, or reduction to an alcohol.

Systematic studies on the reactivity of this compound could reveal unexpected cyclization pathways or rearrangements, driven by the specific stereoelectronic environment of the quaternary center. For example, tandem reactions where both the nitrile and ester groups participate could lead to the rapid assembly of complex heterocyclic scaffolds, a strategy that has been successfully employed with other multifunctional building blocks. researchgate.netchemprob.org

Advanced Stereoselective Synthesis Methodologies

Since the C3 carbon of this compound is a stereocenter, the development of methods for its stereoselective synthesis is a significant and highly valuable goal. This would provide access to enantiomerically pure forms of the compound, which is crucial for applications in pharmaceuticals and materials science. A key future direction is the development of catalytic asymmetric conjugate addition reactions to an appropriate α,β-unsaturated precursor, such as ethyl 2-cyano-3-phenyl-2-propenoate.